molecular formula C26H23ClN2O3S2 B2675312 N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide CAS No. 1112440-33-1

N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide

Cat. No. B2675312
CAS RN: 1112440-33-1
M. Wt: 511.05
InChI Key: AGPXFYRTLSUGFZ-UHFFFAOYSA-N
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Description

“N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide” is a chemical compound with the molecular formula C26H23ClN2O3S2 and a molecular weight of 511.05. It is a derivative of indole, a heterocyclic compound that is a common scaffold in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely include an indole nucleus, a benzene ring, and various functional groups including a chlorobenzyl group, a methyl group, a p-tolyl group, a sulfamoyl group, and a carboxamide group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to readily undergo electrophilic substitution .

Scientific Research Applications

Synthesis and Characterization

Compounds with chlorobenzyl and sulfamoyl groups have been synthesized and characterized for their potential applications. For example, aromatic polyamides and polythioamides with pendent chlorobenzylidine rings have been synthesized and shown to be effective for the removal of heavy metal ions from aqueous solutions, highlighting their potential in environmental cleanup applications (Ravikumar et al., 2011). Additionally, polyamideimides have been synthesized through direct polycondensation, demonstrating the versatility of these compounds in creating polymers with desirable thermal and mechanical properties (Venkatesan & Srinivasan, 1993).

Heavy Metal Ion Adsorption

Research has shown that polymers containing chlorobenzyl groups can adsorb heavy metal ions, such as Pb(II), Cd(II), Cu(II), and Cr(III), from aqueous solutions. This suggests that derivatives of N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide could be explored for their potential in treating water contaminated with heavy metals (Ravikumar et al., 2011).

Antipathogenic Activity

Thiourea derivatives, which share structural similarities with the target compound, have been synthesized and tested for their interaction with bacterial cells. These studies indicate the potential of such compounds in developing novel anti-microbial agents with antibiofilm properties, an area of significant interest in medical research and public health (Limban et al., 2011).

Materials Science Applications

The incorporation of phenylsulfamoyl and chlorobenzyl groups into polymers has been explored for creating materials with specific properties. For instance, polyamides containing these functionalities have been synthesized and characterized, showing good solubility in aprotic solvents and high thermal stability, which are desirable traits for materials used in high-temperature applications (Pasquale & Recca, 1998).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential uses in pharmaceuticals or other fields .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S2/c1-18-11-13-22(14-12-18)29(2)34(31,32)25-23(20-8-4-3-5-9-20)17-33-24(25)26(30)28-16-19-7-6-10-21(27)15-19/h3-15,17H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPXFYRTLSUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide

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